1-Ethyltriazole;hydrochloride
Description
Contextual Significance of Triazole Heterocycles in Chemical Science
Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms in the ring. wikipedia.org There are two main isomeric forms: 1,2,3-triazoles and 1,2,4-triazoles, each with unique properties and applications. mdpi.com These aromatic rings are notable for their stability and their capacity to engage in various chemical interactions, making them valuable building blocks in medicinal chemistry, materials science, and agrochemicals. wikipedia.orgacs.org
The triazole nucleus is a prominent feature in a multitude of pharmacologically active agents, demonstrating a wide array of biological activities including antifungal, antiviral, anticancer, and anti-inflammatory properties. mdpi.comnih.gov The ability of the triazole ring to act as a bioisostere for other functional groups, such as amides and esters, allows for the modification and enhancement of the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov Furthermore, the nitrogen atoms in the triazole ring can act as ligands, forming stable complexes with metal ions, which has led to their use in catalysis and materials science. researchgate.net The Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone of "click chemistry," providing a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgorganic-chemistry.org
Structural Framework and Nomenclature of 1-Ethyltriazole;hydrochloride
The chemical structure of this compound consists of a 1,2,3-triazole ring where an ethyl group is attached to the nitrogen atom at position 1. The hydrochloride designation indicates that the compound is a salt, formed by the reaction of the basic triazole with hydrochloric acid. This salt formation is a common strategy in pharmaceutical chemistry to improve the solubility and stability of a compound.
The systematic IUPAC (International Union of Pure and Applied Chemistry) name for the parent molecule is 1-ethyl-1H-1,2,3-triazole . The hydrochloride salt is therefore named 1-ethyl-1H-1,2,3-triazole;hydrochloride . The numbering of the 1,2,3-triazole ring begins at one of the adjacent nitrogen atoms and proceeds around the ring. In this case, the ethyl group's locant at position 1 (N1) defines the start of the numbering. The presence of the "1H" in the name specifies the position of the single hydrogen atom on a nitrogen in the tautomeric system of the unsubstituted triazole ring, a convention that is maintained in the substituted derivative.
The molecular formula for the free base, 1-ethyl-1,2,3-triazole, is C₄H₇N₃. Upon formation of the hydrochloride salt, the formula becomes C₄H₈ClN₃.
Interactive Data Table: Physicochemical Properties of 1-Ethyl-1H-1,2,3-triazole
| Property | Value |
| Molecular Formula | C₄H₇N₃ |
| Molecular Weight | 97.12 g/mol |
| IUPAC Name | 1-ethyl-1H-1,2,3-triazole |
Overview of Research Trajectories for Alkyltriazole Hydrochlorides
Research into alkyltriazole hydrochlorides, including this compound, generally follows several key trajectories, largely influenced by the versatile nature of the triazole core.
One major area of investigation is in medicinal chemistry . Scientists explore how the introduction of simple alkyl groups and the formation of hydrochloride salts affect the biological activity of the triazole scaffold. Studies have shown that even small alkyl substituents can influence the lipophilicity and, consequently, the absorption and distribution of these compounds in biological systems. The hydrochloride salt form is often utilized to enhance aqueous solubility, a crucial factor for potential drug candidates. Research has explored the development of triazole derivatives as potential antimicrobial and anticancer agents. mdpi.com For example, the modification of chitosan (B1678972) with 1,2,3-triazolium salts has been shown to significantly improve its antifungal properties. mdpi.com
Another significant research direction is in synthetic methodology . The development of efficient and regioselective methods for the synthesis of N-substituted triazoles is an ongoing area of focus. While the CuAAC reaction is a powerful tool for creating 1,4-disubstituted triazoles, the synthesis of other regioisomers, such as 1-substituted triazoles, often requires different strategies. arkat-usa.org Research in this area includes the alkylation of the parent triazole ring, which can lead to a mixture of N1 and N2 isomers, and the development of catalytic systems that favor the formation of a specific isomer. arkat-usa.org
In the field of materials science , alkyltriazole hydrochlorides are investigated for their potential use in the formation of novel materials. The triazole ring can participate in the formation of coordination polymers and metal-organic frameworks (MOFs). The alkyl groups and the hydrochloride counter-ion can influence the packing of the molecules in the solid state, leading to materials with different structural and physical properties. researchgate.net For instance, the structuring of alkyl-triazole bridged silsesquioxanes has been shown to be tunable by altering the length of the alkyl chains and the acid content, leading to the formation of materials with morphologies ranging from nanospheres to lamellar structures. researchgate.net
Interactive Data Table: Research Focus on Alkyltriazole Derivatives
| Research Area | Key Focus | Example Application/Study |
| Medicinal Chemistry | Antimicrobial and anticancer activity | Development of triazole-based antifungal agents. mdpi.com |
| Synthetic Methodology | Regioselective synthesis of N-alkylated triazoles | Alkylation of 1,2,4-triazoles to form 1-substituted isomers. oup.com |
| Materials Science | Formation of coordination polymers and MOFs | Tuning the morphology of alkyl-triazole bridged silsesquioxanes. researchgate.net |
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-ethyltriazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3.ClH/c1-2-7-4-3-5-6-7;/h3-4H,2H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLDFLCSTPOKEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=N1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Ethyltriazole;hydrochloride and Analogous Systems
Regioselective Synthesis of 1,2,3-Triazole Ring Systems
Achieving regioselectivity is crucial in the synthesis of 1,2,3-triazoles, as the position of substituents dictates the molecule's final characteristics. Chemists employ several catalytic and metal-free reactions to control the formation of specific isomers.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Derivatives
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a benchmark reaction in click chemistry, renowned for its efficiency in producing 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgrsc.orgnih.gov This reaction involves a [3+2] cycloaddition of an azide (B81097) and a terminal alkyne, facilitated by a copper(I) catalyst. nih.gov The process is valued for its high yields, mild conditions, and excellent functional group tolerance. rsc.orgorganic-chemistry.org While the classic Huisgen 1,3-dipolar cycloaddition often results in a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed version provides almost exclusive formation of the 1,4-isomer. beilstein-journals.orgnih.gov For the direct synthesis of 1-ethyl-1,2,3-triazole, this method would involve reacting ethyl azide with an acetylene (B1199291) source.
Ruthenium-Catalyzed 1,3-Dipolar Cycloaddition
As a complementary method to CuAAC, the Ruthenium-Catalyzed 1,3-Dipolar Cycloaddition (RuAAC) selectively yields 1,5-disubstituted 1,2,3-triazoles. acs.orgorganic-chemistry.orgcore.ac.uk This reaction is particularly valuable as it provides access to the alternative regioisomer not typically formed in the copper-catalyzed process. acs.orgcore.ac.uk Catalysts such as pentamethylcyclopentadienyl ruthenium chloride complexes, like [Cp*RuCl], are effective for this transformation. organic-chemistry.orgorganic-chemistry.org A key advantage of RuAAC is its ability to utilize both terminal and internal alkynes, which expands its substrate scope beyond that of CuAAC and allows for the synthesis of fully substituted 1,2,3-triazoles. organic-chemistry.orgcore.ac.ukchalmers.se
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ruthenium-Catalyzed 1,3-Dipolar Cycloaddition (RuAAC) |
| Primary Regioisomer | 1,4-disubstituted nih.gov | 1,5-disubstituted acs.org |
| Typical Catalyst | Copper(I) species rsc.org | Ruthenium(II) complexes (e.g., [Cp*RuCl]) organic-chemistry.orgorganic-chemistry.org |
| Alkyne Substrates | Primarily terminal alkynes core.ac.uk | Terminal and internal alkynes organic-chemistry.orgcore.ac.uk |
Metal-Free Cycloaddition Approaches
To circumvent the use of potentially toxic metal catalysts, metal-free cycloaddition methods have been developed. thieme-connect.comrsc.org The classic thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne can produce 1,2,3-triazoles, but it generally requires high temperatures and results in a mixture of 1,4- and 1,5-isomers due to similar energy barriers for both reaction pathways. acs.orgcore.ac.uk However, regioselectivity can be achieved in metal-free systems. For instance, a one-pot strategy using alkylidene malononitriles and aromatic azides has been developed for the regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles. rsc.org Another approach involves using a bench-stable acetylene surrogate, ethenesulfonyl fluoride (B91410) (ESF), which reacts with organic azides in a thermal cycloaddition to yield 1-substituted-1,2,3-triazoles without the need for a catalyst. chemrxiv.org
Alkylation Reactions for N-Substitution
The introduction of an ethyl group onto the triazole ring is the final key step in synthesizing 1-Ethyltriazole. This is typically accomplished via N-alkylation of a pre-formed 1,2,3-triazole ring.
N-Alkylation Strategies on Triazole Scaffolds
N-alkylation is a fundamental strategy for modifying triazole scaffolds. enamine.net The reaction typically involves deprotonating the N-H of the triazole ring with a base, such as potassium carbonate or DBU, to form a nucleophilic triazolide anion. acs.orgresearchgate.net This anion then reacts with an alkylating agent. However, controlling the regioselectivity of this reaction is a significant challenge, as alkylation can occur at either the N1 or N2 positions, often yielding a mixture of isomers. acs.org The choice of base, solvent, and reaction conditions can influence the ratio of the resulting N1 and N2-alkylated products. uzhnu.edu.uamdpi.com
Reactivity and Selectivity in Ethyl Group Introduction
In the synthesis of 1-Ethyltriazole, an ethylating agent like ethyl bromide or ethyl iodide is reacted with the 1,2,3-triazole anion. The reaction proceeds through an SN2 mechanism. Achieving selectivity for the N1 position to form 1-ethyl-1,2,3-triazole over the N2-isomer is a common objective. The regioselectivity is influenced by steric and electronic factors, as well as reaction conditions. For example, alkylation of 1,2,4-triazole (B32235) with alkyl halides using DBU as a base in THF has been shown to afford N1 and N4 isomers with a regioselectivity of approximately 90:10. researchgate.net For 1,2,3-triazoles, specific conditions can be tailored to favor one isomer over the other. mdpi.com Once the 1-ethyltriazole base is synthesized and purified, it can be treated with hydrochloric acid to produce the stable 1-Ethyltriazole;hydrochloride salt.
Photochemical Synthesis Routes to Triazole Derivatives
Photochemistry offers unique pathways for the synthesis of heterocyclic compounds, including triazole derivatives, often under mild conditions. rsc.orgnih.gov These reactions typically involve the photoexcitation of a molecule to a higher energy state, initiating transformations not readily achievable through thermal methods. wikipedia.org
A notable photochemical approach involves the reaction of acceptor-only diazoalkanes with azodicarboxylates. rsc.orgresearchgate.net In this method, the photoexcitation of the azodicarboxylate generates a triplet species. This highly reactive intermediate undergoes an addition reaction with a diazoalkane, leading to the formation of an azomethine ylide. Subsequent [3+2] dipolar cycloaddition of this ylide with a nitrile affords the 1,2,4-triazole ring. rsc.org This strategy is versatile, with a broad substrate scope, and can be adapted for larger-scale synthesis using flow chemistry. researchgate.netrsc.org
The general mechanism can be summarized as follows:
Photoexcitation: An azodicarboxylate is excited by light to form a triplet intermediate. rsc.org
Addition to Diazoalkane: The triplet species reacts with a diazoalkane. rsc.org
Ylide Formation: This addition leads to the formation of an azomethine ylide after the extrusion of nitrogen gas. rsc.org
Cycloaddition: The azomethine ylide, a potent 1,3-dipole, reacts with a nitrile in a [3+2] cycloaddition to construct the final 1,2,4-triazole derivative. rsc.org
Another photochemical method involves the conversion of a methyl ether on a triazole precursor to an aldehyde using bromine. frontiersin.org This transformation provides a key functional group handle for further derivatization. For example, a 5-formyl-1,2,3-triazole can be synthesized, which then serves as a starting material for creating more complex structures like bi-1,2,3-triazoles. frontiersin.org
Derivatization from Precursor Compounds and Functional Group Transformations
The functionalization of a pre-formed triazole ring is a powerful strategy for creating diverse analogs. The inherent stability of the 1,2,3-triazole ring to many conditions, such as acidic and basic hydrolysis, oxidation, and reduction, allows for selective modification of its substituents. nih.govlongdom.orgresearchgate.net
While the 1,2,3-triazole core is notably stable and resistant to hydrolysis nih.govresearchgate.netfrontiersin.org, functional groups attached to the ring can be readily hydrolyzed to introduce new functionalities, particularly carboxylic acids and amides. This stability makes the triazole a reliable scaffold during harsh reaction conditions. longdom.org
For instance, 4,5-dicyano-1,2,3-triazole can undergo selective hydrolysis. Under acidic conditions (1M HCl and 1M acetic acid), it can be converted to 4-carboxamide-5-cyano-1,2,3-triazole. mdpi.com Conversely, hydrolysis under alkaline conditions using sodium hydroxide (B78521) leads to the formation of 4,5-dicarboxylic acid-1,2,3-triazole in high yield. mdpi.com Similarly, N-acyl-1,2,3-triazoles, which can be key intermediates in other transformations, are often sensitive to hydrolysis, readily converting back to the more stable NH-triazoles. rsc.org
Acidic hydrolysis is also a standard method for deprotecting other functional groups on triazole derivatives without affecting the core ring. For example, hydrophilic indirubin-triazole derivatives bearing isopropylidene-protected carbohydrate moieties can be deprotected using a mixture of trifluoroacetic acid (TFA) and water, often with a catalytic amount of sulfuric acid, to yield the final hydrophilic compounds. scielo.br
Table 1: Examples of Hydrolysis Reactions on Triazole Derivatives
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4,5-Dicyano-1,2,3-triazole | 1M HCl, 1M Acetic Acid | 4-Carboxamide-5-cyano-1,2,3-triazole | 67% | mdpi.com |
| 4,5-Dicyano-1,2,3-triazole | Sodium Hydroxide | 4,5-Dicarboxylic acid-1,2,3-triazole | 91% | mdpi.com |
| Isopropylidene-protected indirubin-triazoles | TFA/H₂O (9:1 v/v), H₂SO₄ (cat.), THF, 60°C, 24h | Deprotected hydrophilic indirubin-triazoles | 61-99% | scielo.br |
| 2-Methyl-4,5-dicyano-1,2,3-triazole | Acidic Conditions | 1-Methyl-4,5-dicarboxamide-1,2,3-triazole | 62% | mdpi.com |
Direct halogenation of the triazole ring provides valuable intermediates for further synthetic modifications, such as cross-coupling reactions. A convenient and efficient method for the oxidative halogenation of 4-aryl-1,2,3-triazoles has been developed that operates under mild, transition-metal-free conditions. rsc.org
This methodology utilizes readily available potassium halides (KCl, KBr, KI) in combination with Oxone as the oxidant. The reactions are typically performed at ambient temperature and provide the corresponding 5-halo-4-aryl-1,2,3-triazoles in good to excellent yields. rsc.org The process is believed to proceed via the in-situ generation of an electrophilic halogen species from the potassium halide and Oxone, which then attacks the electron-rich C5 position of the triazole ring.
The general reaction is as follows:
Substrate: 4-Aryl-1H-1,2,3-triazole
Reagents: Potassium halide (KX, where X = Cl, Br, I), Oxone
Conditions: Ambient temperature
Product: 5-Halo-4-aryl-1H-1,2,3-triazole
Beyond halogenation, other conversions are crucial for elaborating the triazole scaffold. For example, ester groups on the triazole ring can be converted to hydrazides. The esterification of 4,5-dicarboxylic acid-1,2,3-triazole with methanol (B129727) and sulfuric acid yields the corresponding dimethyl ester, which can then undergo hydrazinolysis to produce 4,5-dicarbohydrazide-1,2,3-triazole. mdpi.com This hydrazide is a precursor for synthesizing fused heterocyclic systems. mdpi.com
Table 2: Halogenation of 4-Aryl-1,2,3-triazoles
| Substrate (4-Aryl Group) | Halogen Source | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Phenyl | KBr | 5-Bromo-4-phenyl-1H-1,2,3-triazole | 92% | rsc.org |
| 4-Methylphenyl | KBr | 5-Bromo-4-(4-methylphenyl)-1H-1,2,3-triazole | 94% | rsc.org |
| 4-Methoxyphenyl | KBr | 5-Bromo-4-(4-methoxyphenyl)-1H-1,2,3-triazole | 95% | rsc.org |
| 4-Chlorophenyl | KBr | 5-Bromo-4-(4-chlorophenyl)-1H-1,2,3-triazole | 89% | rsc.org |
| Phenyl | KCl | 5-Chloro-4-phenyl-1H-1,2,3-triazole | 82% | rsc.org |
| Phenyl | KI | 5-Iodo-4-phenyl-1H-1,2,3-triazole | 85% | rsc.org |
Mechanistic Investigations of 1 Ethyltriazole;hydrochloride Formation and Reactivity
Elucidation of [3+2] Cycloaddition Reaction Mechanisms
The formation of the 1,2,3-triazole ring is fundamentally a [3+2] cycloaddition reaction, a powerful class of pericyclic reactions that involves the combination of a three-atom component (a 1,3-dipole) and a two-atom component (a dipolarophile) to form a five-membered ring. uchicago.edu In the context of synthesizing a 1-ethyltriazole, this typically involves the reaction of an ethyl-substituted azide (B81097) (the 1,3-dipole) with an alkyne (the dipolarophile).
The mechanism of this cycloaddition can be influenced by thermal or catalytic conditions. The thermal Huisgen cycloaddition, the parent reaction, often requires elevated temperatures and can result in a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). Molecular Electron Density Theory (MEDT) has been used to investigate these reactions, analyzing the potential energy surfaces and identifying the dominant reaction pathways. scielo.org.mx These theoretical studies help in understanding the electronic interactions and the zwitterionic character of the intermediates that guide the reaction. scielo.org.mx
The reaction can proceed through different mechanisms depending on the specific reactants and conditions. mdpi.com For instance, some cycloadditions occur via a one-step mechanism through a highly asynchronous transition state, while others may involve multiple centers interacting in a synchronous fashion. mdpi.com The classification of these reactions often depends on the electronic nature of the 1,3-dipole involved, with components like nitrones, azides, and nitrile oxides showing distinct reactivity profiles. uchicago.edu Aza-oxyallyl cations, for example, can act as effective three-unit synthons in [3+2] cycloadditions to create various nitrogen-containing heterocyclic scaffolds. researchgate.net
Analysis of Intermediates in Triazole Synthesis Pathways (e.g., Triazoline Intermediates, Azomethine Ylides)
The pathway from reactants to the final stable triazole product involves the formation of transient intermediates. In the [3+2] cycloaddition of azides and alkynes, the initial product is a triazoline ring. This intermediate is typically unstable and rapidly undergoes aromatization to form the thermodynamically stable triazole ring. This final step often involves the elimination of a small molecule, such as HCl, especially in reactions starting from substrates like 2-chloroacrylonitrile. nih.gov
Different synthetic routes may involve other types of reactive intermediates. For example, some syntheses of 1,2,4-triazoles utilize nitrile ylides, which are trapped via a diazonium salt in a copper-catalyzed intermolecular [3+2] cycloaddition. isres.org This strategy provides a direct route to structurally diverse triazoles from readily available starting materials under mild conditions. isres.org Azomethine ylides are another class of 1,3-dipoles that can participate in these cycloadditions. uchicago.edu The specific intermediates formed are highly dependent on the chosen synthetic pathway, which can range from classical cyclization of thiosemicarbazides to modern multi-component reactions. mdpi.comresearchgate.net For instance, the cyclization of thiosemicarbazide (B42300) derivatives is a common method where the intermediate undergoes ring closure to form the triazole thiol. mdpi.comekb.eg
The table below summarizes key intermediates in different triazole synthesis pathways.
Interactive Table: Intermediates in Triazole Synthesis| Intermediate Type | Precursors | Reaction Type | Final Product |
|---|---|---|---|
| Triazoline | Azide + Alkyne | [3+2] Cycloaddition | 1,2,3-Triazole |
| Nitrile Ylide | Imidoyl chloride derivative + Base | [3+2] Cycloaddition | 1,2,4-Triazole (B32235) |
| Azomethine Ylide | Aldehyde/Ketone + Amine | [3+2] Cycloaddition | Pyrrolidine/Triazole derivative |
| Acylhydrazide | Carboxylic acid + Hydrazine | Cyclization | 1,2,4-Triazole |
| Thiosemicarbazide | Isothiocyanate + Hydrazine | Cyclization | 1,2,4-Triazole-thiol |
Catalytic Role and Mechanism of Transition Metals in Triazole Formation
Transition metals are exceptional catalysts for organic synthesis due to their ability to exist in various oxidation states, form complexes with reagents, and provide alternative reaction pathways with lower activation energies. unacademy.compurkh.com In triazole synthesis, transition metals, particularly copper(I) and ruthenium, play a pivotal role in accelerating the reaction and controlling its regioselectivity.
The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). The mechanism involves the formation of a copper acetylide intermediate from a terminal alkyne and a Cu(I) source. This intermediate then reacts with the azide, proceeding through a six-membered copper-triazolide intermediate before reductive elimination yields the 1,4-disubstituted triazole product and regenerates the catalyst. This catalytic cycle makes the reaction highly efficient and specific for the 1,4-isomer, a significant advantage over the thermal reaction.
Ruthenium catalysts, on the other hand, typically yield the 1,5-disubstituted regioisomer. The proposed mechanism involves the formation of a ruthenium-acetylide complex, which then undergoes oxidative cyclization with the azide to form a ruthenacycle intermediate. Subsequent reductive elimination provides the 1,5-triazole.
Other transition metals like rhodium have also been employed in intramolecular [3+2] cycloadditions, proceeding via a π-allyl rhodacyclohexene intermediate. pku.edu.cn The choice of metal catalyst is therefore a critical parameter for directing the reaction towards the desired triazole isomer. The catalytic activity of transition metals stems from their partially filled d-orbitals, which allow them to adsorb reactants and facilitate the necessary electronic transfers for the reaction to proceed. unacademy.commdpi.com The collaboration between transition metals and Lewis acids has also been explored to enhance catalytic efficiency through substrate activation and stabilization. rsc.org
Interactive Table: Comparison of Metal Catalysts in Triazole Synthesis
| Catalyst | Typical Regioisomer | Key Mechanistic Step | Advantages |
|---|---|---|---|
| Copper(I) | 1,4-disubstituted | Formation of copper acetylide | High yield, high regioselectivity, mild conditions |
| Ruthenium(II) | 1,5-disubstituted | Oxidative cyclization to a ruthenacycle | Complementary regioselectivity to Cu(I) |
| Rhodium(I) | Varies (often in intramolecular reactions) | Formation of π-allyl rhodacyclohexene intermediate | Efficient for complex bicyclic systems pku.edu.cn |
| Silver(I) | Varies | Trapping of intermediate species | Can be used in specific multi-component reactions isres.org |
Impact of Solvent Systems on Reaction Pathways and Regioselectivity
The choice of solvent is a critical factor that can significantly influence the outcome of a chemical reaction. nih.gov Solvents can affect reaction rates, yields, and selectivity by interacting with reactants, intermediates, and transition states. osti.govnih.gov In the synthesis of triazoles, the solvent system can alter reaction pathways and control regioselectivity.
Solvent molecules can influence reaction rates by solvating chemical species, facilitating proton transfer, or even directly participating in the reaction. osti.gov The polarity of the solvent is a key property. Polar solvents can stabilize charged intermediates and transition states, potentially accelerating the reaction. The use of solvent mixtures, such as ethanol (B145695) and water, has been shown to be effective for certain copper-catalyzed triazole syntheses at room temperature. mdpi.com
Interactive Table: Effect of Solvents on a Representative Triazole Synthesis
| Solvent | Polarity (Dielectric Constant) | Typical Observation | Potential Rationale |
|---|---|---|---|
| Water | High (80.1) | Can accelerate CuAAC reactions. | Hydrophobic effects and stabilization of polar intermediates. nih.gov |
| Ethanol/Water | High (Mixture) | Excellent yields for Cu-catalyzed reactions at room temp. mdpi.com | Good solubility for both organic substrates and inorganic catalyst. |
| Dimethylformamide (DMF) | High (36.7) | Commonly used, can act as a carbon source in some syntheses. isres.org | High boiling point, good solvating power for diverse reactants. |
| Toluene | Low (2.4) | Often used in Ru-catalyzed reactions. | Less coordinating, may favor different catalytic intermediates. |
| Solvent-Free | N/A | Can be efficient but may pose heat transfer challenges. pitt.edu | Maximizes reactant concentration, reduces solvent waste. |
Advanced Spectroscopic and Structural Elucidation of 1 Ethyltriazole;hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 1-Ethyltriazole;hydrochloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to confirm the connectivity and chemical environment of each atom.
In the ¹H NMR spectrum of this compound, the ethyl group would exhibit a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH₂) adjacent to the triazole nitrogen would appear as a quartet due to coupling with the three methyl protons (-CH₃). The methyl protons would, in turn, appear as a triplet, being coupled to the two methylene protons. Due to the electron-withdrawing nature of the protonated triazole ring, these signals would be shifted downfield compared to a simple alkane.
The protons on the triazole ring itself would present distinct signals depending on the isomer. For 1-ethyl-1,2,3-triazole hydrochloride, two singlets corresponding to the two non-equivalent ring protons are expected. In the case of 1-ethyl-1,2,4-triazole (B97956) hydrochloride, two distinct singlets for the C3-H and C5-H protons would also be anticipated. The formation of the hydrochloride salt would lead to a significant downfield shift of the triazole ring protons due to the increased positive charge on the heterocyclic ring. mdpi.com
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound Isomers
| Proton Assignment | Predicted δ for 1-ethyl-1,2,3-triazole HCl (ppm) | Predicted δ for 1-ethyl-1,2,4-triazole HCl (ppm) |
|---|---|---|
| Triazole-H | ~8.0 - 9.0 (2H, two singlets) | ~8.5 - 9.5 (2H, two singlets) |
| -CH₂- (quartet) | ~4.5 - 4.8 | ~4.4 - 4.7 |
| -CH₃ (triplet) | ~1.5 - 1.7 | ~1.4 - 1.6 |
Note: Predicted values are based on data from analogous structures and general NMR principles. Actual values may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, four distinct signals would be expected in the proton-decoupled spectrum, corresponding to the two carbons of the ethyl group and the two carbons of the triazole ring.
The chemical shifts of the triazole ring carbons are typically found in the aromatic region of the spectrum. The ethyl group carbons would appear in the aliphatic region, with the methylene carbon (-CH₂) being further downfield than the methyl carbon (-CH₃) due to its proximity to the nitrogen atom of the triazole ring.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Isomers
| Carbon Assignment | Predicted δ for 1-ethyl-1,2,3-triazole HCl (ppm) | Predicted δ for 1-ethyl-1,2,4-triazole HCl (ppm) |
|---|---|---|
| Triazole-C | ~120 - 145 (two signals) | ~140 - 155 (two signals) |
| -CH₂- | ~45 - 55 | ~40 - 50 |
| -CH₃ | ~13 - 16 | ~12 - 15 |
Note: Predicted values are based on data from analogous structures and general NMR principles. rsc.orgnih.gov Actual values may vary based on solvent and experimental conditions.
To definitively assign the proton and carbon signals and confirm the isomeric structure, two-dimensional NMR experiments are crucial.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. chemicalbook.com It would show cross-peaks between the triazole protons and their attached carbons, as well as between the methylene protons and the methylene carbon, and the methyl protons and the methyl carbon. This allows for the unambiguous assignment of the carbon signals for the protonated carbons.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. chemicalbook.com This is particularly useful for identifying the specific triazole isomer and confirming the position of the ethyl group. For example, in 1-ethyl-1,2,3-triazole hydrochloride, the methylene protons would show a correlation to both triazole carbons. In 1-ethyl-1,2,4-triazole hydrochloride, the methylene protons would show correlations to the C5 carbon of the triazole ring.
Carbon-13 Nuclear Magnetic Resonance (13C NMR)
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
For this compound, the IR spectrum would be expected to show characteristic absorptions for C-H stretching of the ethyl group and the triazole ring, N-H stretching from the protonated nitrogen, C=N and N=N stretching of the triazole ring, and various bending vibrations. The presence of the hydrochloride would introduce a broad absorption band in the region of 2400-2800 cm⁻¹ corresponding to the N⁺-H stretch.
Raman spectroscopy, being complementary to IR, would also be useful for identifying the vibrational modes, particularly for the symmetric vibrations of the triazole ring. chemicalbook.com
Table 3: Predicted Key IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N⁺-H stretch (hydrochloride) | 2400 - 2800 (broad) |
| C-H stretch (aromatic/triazole) | 3000 - 3150 |
| C-H stretch (aliphatic/ethyl) | 2850 - 3000 |
| C=N, N=N stretch (triazole ring) | 1400 - 1650 |
| C-N stretch | 1250 - 1350 |
| C-H bend | 1375 - 1470 (aliphatic), 800-1000 (aromatic) |
Note: Predicted values are based on data from analogous triazole hydrochlorides. chemicalbook.comrsc.org Actual values may vary based on the physical state of the sample.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Composition
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak in a low-resolution mass spectrum would correspond to the mass of the protonated 1-ethyltriazole cation. The chloride ion is typically not observed.
High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high confidence. researchgate.net The fragmentation pattern in the mass spectrum would be characteristic of the triazole ring structure. A common fragmentation pathway for 1,2,3-triazoles involves the loss of a molecule of nitrogen (N₂). researchgate.net
Table 4: Predicted Mass Spectrometry Data for this compound
| Analysis | Predicted Value |
|---|---|
| Molecular Formula (cation) | C₄H₈N₃⁺ |
| Exact Mass (HRMS) | 98.0718 |
| Key Fragmentation Ion | [M - N₂]⁺ (m/z = 70.0653) |
Note: The fragmentation pattern can vary depending on the ionization method and energy.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. Triazole compounds typically exhibit absorption maxima in the UV region. The formation of the hydrochloride salt, through protonation of one of the triazole nitrogens, would likely cause a shift in the absorption maximum (a bathochromic or hypsochromic shift) due to changes in the electronic structure of the chromophore. The specific λ(max) would depend on the solvent used for the analysis.
Table 5: Predicted UV-Vis Absorption for this compound
| Parameter | Predicted Value |
|---|---|
| λ(max) | ~210 - 260 nm |
| Solvent | Typically measured in methanol (B129727), ethanol (B145695), or water |
Note: The exact wavelength of maximum absorption is sensitive to the solvent and the specific isomeric form of the triazole.
Theoretical and Computational Chemistry Investigations of 1 Ethyltriazole;hydrochloride
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comnih.govnih.gov DFT calculations are central to understanding the fundamental properties of 1-Ethyltriazole;hydrochloride by relating them to its electron density distribution. nih.gov These calculations can predict a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics. For a molecule like this compound, DFT, particularly with a functional like B3LYP and a basis set such as 6-311++G(d,p), would be employed to obtain accurate electronic and structural information. nih.gov
Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. rsc.orgnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the chemical reactivity and stability of a molecule. researchgate.netrsc.org A smaller energy gap generally implies higher reactivity. researchgate.net
For a representative 1-alkyl-1,2,3-triazole, DFT calculations would yield the energies of these frontier orbitals. The presence of the hydrochloride would likely lower the energy of both the HOMO and LUMO due to the electrostatic effect of the protonated triazole ring and the chloride counter-ion.
Table 1: Representative Frontier Molecular Orbital Energies for a 1-Alkyl-1,2,3-triazole System (Illustrative)
| Molecular Orbital | Energy (eV) | Description |
| LUMO+1 | -0.5 | Antibonding π* orbital |
| LUMO | -1.5 | Antibonding π* orbital primarily on the triazole ring |
| HOMO | -7.0 | Bonding π orbital distributed over the triazole ring |
| HOMO-1 | -7.8 | Sigma (σ) orbital associated with the ethyl group and C-N bonds |
| HOMO-LUMO Gap (ΔE) | 5.5 | Energy difference indicating chemical stability |
This interactive table contains illustrative data based on typical values for similar triazole derivatives.
The analysis would also involve visualizing the spatial distribution of these orbitals to identify regions of high electron density, which are indicative of potential sites for electrophilic or nucleophilic attack. nih.gov
Computational methods, particularly DFT, can be used to map the potential energy surface (PES) for chemical reactions involving this compound. This involves locating and characterizing stationary points, such as reactants, products, intermediates, and transition states. By calculating the energies of these species, the reaction mechanism can be elucidated, and activation barriers can be determined, providing insights into the reaction kinetics. For instance, the energetic landscape for the N-alkylation of a triazole to form the 1-ethyltriazolium cation could be mapped to understand the regioselectivity and feasibility of the synthesis.
Molecular Orbital Analysis
Molecular Modeling and Simulation Approaches
While quantum chemical calculations provide detailed electronic information, they are computationally expensive for large systems or long-timescale phenomena. Molecular modeling and simulation techniques offer a computationally more efficient way to study the behavior of molecules. nih.govnih.govresearchgate.net
Molecular mechanics (MM) methods use classical physics to model the potential energy of a system. researchgate.net The molecule is treated as a collection of atoms held together by springs representing the bonds. The total energy is calculated as a sum of terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). researchgate.net
Molecular dynamics (MD) simulations use these MM force fields to simulate the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov This allows for the study of dynamic processes and the calculation of thermodynamic properties. For this compound, MD simulations could be used to study its behavior in solution, including its solvation structure and transport properties. nih.gov For example, simulations of triazolium-based ionic liquids have been used to compute properties like density, heat capacity, and self-diffusivity. nih.govresearchgate.net
The ethyl group in this compound can rotate around the C-N single bond, leading to different spatial arrangements or conformations. A conformation search is a computational procedure to find the various low-energy conformations of a molecule. researchgate.net This is important because the biological activity and physical properties of a molecule can depend on its preferred conformation. researchgate.netnih.gov Methods for conformational search include systematic grid searches, Monte Carlo methods, and molecular dynamics simulations. researchgate.net The results of a conformational analysis for this compound would reveal the most stable arrangement of the ethyl group relative to the triazole ring.
Table 2: Illustrative Conformational Analysis of 1-Ethyltriazole
| Conformer | Dihedral Angle (N-N-C-C) | Relative Energy (kcal/mol) | Population (%) |
| Anti-periplanar | 180° | 0.00 | 75 |
| Syn-periplanar | 0° | 2.5 | 5 |
| Gauche | +/- 60° | 1.2 | 20 |
This interactive table presents hypothetical data to illustrate the likely outcomes of a conformational search.
Molecular Mechanics (MM) and Molecular Dynamics (MD)
Prediction of Reactivity and Selectivity Through Computational Methods
Computational chemistry is a valuable tool for predicting the reactivity and selectivity of chemical reactions. frontiersin.orgfrontiersin.org For this compound, this could involve predicting the most likely sites for chemical modification or understanding its role in a reaction mechanism.
Global reactivity descriptors, derived from the HOMO and LUMO energies, can provide a quantitative measure of a molecule's reactivity. researchgate.net These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.net
Table 3: Illustrative Global Reactivity Descriptors for a 1-Alkyl-1,2,3-triazole System
| Descriptor | Formula | Value (eV) | Interpretation |
| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 4.25 | Tendency to attract electrons |
| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.75 | Resistance to change in electron distribution |
| Global Electrophilicity (ω) | χ² / (2η) | 3.28 | Propensity to accept electrons |
This interactive table showcases representative values for a generic 1-alkyl-1,2,3-triazole.
Furthermore, local reactivity descriptors, such as the Fukui functions, can be calculated to identify the most reactive atoms or functional groups within the molecule. This information is crucial for predicting the regioselectivity of reactions, such as electrophilic or nucleophilic substitution on the triazole ring. By modeling the transition states for different reaction pathways, the most favorable product can be predicted based on the calculated activation energies. frontiersin.orgfrontiersin.org
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Analyses
QSAR and QSPR studies are powerful computational tools used to establish a mathematical relationship between the structural or physicochemical properties of a compound and its biological activity or a specific property, respectively. nih.gov These models are instrumental in medicinal chemistry and materials science for predicting the activity of unsynthesized compounds, thereby guiding the design of new molecules with desired characteristics. researchgate.net
For triazole derivatives, QSAR and QSPR analyses have been extensively applied to understand and predict a wide range of activities and properties. Although specific QSAR/QSPR studies focusing solely on this compound are not extensively documented in publicly available research, the methodologies applied to broader classes of triazoles provide a framework for how such an analysis would be approached.
Research Findings from Triazole Derivative Studies:
QSAR models for various triazole derivatives have successfully correlated molecular descriptors with activities such as anticancer, antimicrobial, and enzyme inhibition. pensoft.netnih.gov For instance, a study on 1,2,4-triazole (B32235) derivatives identified that lipophilic and steric parameters are crucial for their antimicrobial activity. nih.gov Another QSAR study on 1,2,3-triazole analogs of letrozole (B1683767) as aromatase inhibitors found that the number of rings, ALogP (a measure of lipophilicity), and the HOMO-LUMO energy gap were key descriptors for predicting inhibitory activity. ajchem-a.com
In a hypothetical QSAR/QSPR study of this compound, a set of molecular descriptors would be calculated. These descriptors can be categorized as:
Topological descriptors: These describe the atomic connectivity in the molecule.
Geometrical descriptors: These relate to the 3D structure of the molecule.
Electronic descriptors: These include properties like dipole moment, and HOMO/LUMO energies.
Physicochemical descriptors: These include properties like logP (lipophilicity) and molar refractivity.
A multiple linear regression (MLR) or more advanced machine learning models like artificial neural networks (ANN) would then be used to build a model correlating these descriptors with a specific activity or property. bas.bg The statistical validity of the model is crucial and is assessed using parameters like the correlation coefficient (R²), cross-validated R² (Q²), and the standard error of estimation. frontiersin.org
Illustrative Data Table for QSAR/QSPR of Triazole Derivatives:
The following table illustrates the types of descriptors and their potential correlation with a hypothetical biological activity for a series of triazole derivatives, which could include 1-Ethyltriazole as a basic scaffold.
| Descriptor Type | Example Descriptor | Correlation with Activity | Statistical Significance (p-value) |
| Electronic | HOMO-LUMO Gap | Negative | < 0.05 |
| Steric | Molar Refractivity (MR) | Positive | < 0.01 |
| Hydrophobic | LogP | Positive | < 0.05 |
| Topological | Zagreb Index | Negative | < 0.05 |
This table is for illustrative purposes and is based on general findings for triazole derivatives, not specifically for this compound.
Computational Design and Screening of Triazole-Based Molecular Systems
Computational design and screening are essential components of modern drug discovery and materials science, allowing for the rapid evaluation of large virtual libraries of compounds. researchgate.net These in silico techniques help in identifying promising candidates for synthesis and further experimental testing. nih.gov
For triazole-based systems, computational screening often involves techniques like molecular docking, which predicts the preferred orientation of a molecule when bound to a target protein. ajchem-a.commdpi.com This is followed by molecular dynamics (MD) simulations to assess the stability of the ligand-protein complex. pensoft.net
Research Findings from Triazole Derivative Studies:
A number of studies have demonstrated the utility of computational design and screening for triazole derivatives. For example, virtual screening of 1,2,4-triazole derivatives has been used to identify potential antioxidant agents by docking a library of compounds against enzymes involved in oxidative stress. pensoft.net Similarly, a study on 1,2,3-triazole-1,2,4-triazole hybrids used molecular docking to screen for antimicrobial agents by targeting glucosamine-6-phosphate synthase. nih.gov The results of these screenings often show a good correlation between the predicted binding affinity and the experimentally determined biological activity. d-nb.info
In the context of this compound, this compound could serve as a foundational fragment or scaffold in the design of new molecular systems. A computational workflow for designing and screening derivatives could involve:
Scaffold-based library generation: Creating a virtual library of compounds by adding various substituents to the 1-Ethyltriazole core.
Virtual screening: Docking the library of designed compounds against a specific biological target.
Filtering and prioritization: Ranking the compounds based on their docking scores, binding interactions, and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. frontiersin.org
Molecular dynamics simulations: Performing MD simulations on the top-ranked compounds to evaluate the stability of their interactions with the target protein. pensoft.net
Illustrative Data Table for a Virtual Screening Campaign:
The following table provides an example of data that might be generated during a virtual screening of a library of derivatives based on a triazole scaffold.
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted ADMET Profile |
| Derivative A | -8.5 | TYR234, LYS56, ASP129 | Favorable |
| Derivative B | -7.9 | HIS88, TRP102 | Moderate |
| Derivative C | -9.2 | TYR234, ARG89, ASP129 | Favorable |
| Derivative D | -6.5 | LYS56 | Poor |
This table is for illustrative purposes and represents the type of data generated in a computational screening of triazole derivatives.
Applications in Advanced Organic Synthesis and Catalysis
1-Ethyltriazole;hydrochloride as a Building Block in Complex Molecule Synthesis
Organic building blocks are functionalized molecules that serve as the foundational components for the assembly of more complex molecular structures. sigmaaldrich.comfluorochem.co.ukevonik.com The 1-ethyltriazole unit is a valuable building block due to the inherent stability and synthetic versatility of the triazole ring. While often used in its neutral form, the hydrochloride salt can be employed in specific synthetic contexts or as a stable storage form.
The utility of triazoles as building blocks stems from their role as bioisosteres for amide bonds and their ability to act as rigid linkers connecting different molecular fragments. chim.it This has led to their incorporation into a vast array of complex molecules, including pharmaceuticals and functional materials. chim.itresearchgate.net For instance, derivatives of 1-ethyltriazole can be functionalized at the 4- and 5-positions of the triazole ring to introduce further complexity. A related compound, 4-[2-[(3-Chloro-4-fluorophenyl)methylsulfonyl]ethyl]-1-ethyltriazole, exemplifies how the 1-ethyltriazole core can be part of a larger, more complex molecule designed for specific applications.
The synthesis of such complex molecules often relies on robust chemical transformations. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a primary method for forming the 1,4-disubstituted 1,2,3-triazole ring. In the context of 1-ethyltriazole, this would typically involve the reaction of ethyl azide (B81097) with a terminal alkyne. Alternatively, reactions involving primary amines, which are widely available, can be used to generate the triazole core, highlighting the flexibility in synthetic design. mdpi.comenamine.net
Research Findings on Triazole-based Building Blocks
| Application | Description | Key Feature of Triazole | Reference |
| Drug Discovery | Used to link different pharmacophore fragments or as a core scaffold in bioactive molecules. chim.itmdpi.com | Stable, acts as an amide bond mimic, improves solubility. chim.it | chim.itmdpi.com |
| Material Science | Incorporated into polymers and metal-organic frameworks (MOFs). | Rigid linker, coordinates with metal ions. | raco.catnih.gov |
| Complex Synthesis | Serves as a key intermediate for constructing larger, multi-functional molecules. | Chemically stable and allows for regioselective functionalization. |
Utilization of Triazole Moieties in Ligand Design for Organometallic Catalysis
The nitrogen atoms within the 1,2,3-triazole ring are excellent coordinating agents for transition metals, making the triazole moiety a popular component in ligand design for organometallic catalysis. numberanalytics.comtdx.cat The 1-ethyl group in 1-ethyltriazole influences the ligand's steric and electronic properties, which in turn modulates the reactivity and selectivity of the resulting metal complex. tdx.cat
Triazole-based ligands, particularly N-heterocyclic carbenes (NHCs) derived from triazolium salts, have become essential in modern catalysis. nih.govmdpi.com These ligands form strong sigma-bonds to metal centers, creating robust and highly active catalysts. nih.govmdpi.com The synthesis of such ligands often starts from a 1-substituted triazole, which is then further functionalized and quaternized to form a triazolium salt precursor. This salt can then be used to generate the NHC in situ for complexation with a metal like iridium, ruthenium, or palladium. nih.govd-nb.info
The coordination of the triazole ring is not limited to NHCs. The nitrogen atoms themselves can directly coordinate to a metal center. For example, ligands incorporating triazole units have been used to create complexes for a variety of catalytic reactions. mdpi.comrsc.orgresearchgate.net The specific coordination mode (e.g., via N2 or N3 of the triazole ring) can significantly impact the catalytic performance of the metal complex. rsc.org
Catalytic Activity of this compound Complexes in Chemical Transformations
Complexes formed from 1-ethyltriazole-containing ligands exhibit significant catalytic activity in a range of chemical transformations. nih.gov While specific studies on complexes of this compound are limited, the behavior of analogous triazole-based systems provides deep insight into their potential applications.
Ruthenium(II) complexes featuring triazole-appended phosphine (B1218219) ligands have demonstrated high activity in transfer hydrogenation, nitro reduction, and α-alkylation reactions, producing the desired products in good to excellent yields. rsc.org Similarly, iridium complexes with carbohydrate-functionalized triazolylidene ligands are effective catalysts for the hydrogenation of ketones in aqueous media. d-nb.info The catalytic activity of these systems is often superior to that of their non-triazole counterparts, highlighting the beneficial role of the triazole moiety. nih.govd-nb.info
Copper complexes are also prominent in triazole-related catalysis. Magnetic copper-organic framework materials, where copper nodes are linked by organic molecules, have been used to catalyze the synthesis of 1,2,3-triazole derivatives with high efficiency. nih.gov These catalysts are often reusable, adding a green chemistry aspect to their application. nih.gov
Catalytic Performance of Representative Triazole-based Complexes
| Catalyst Type | Reaction | Substrate | Product Yield | Reference |
| Ru(II)-Triazole/Phosphine | Transfer Hydrogenation | Carbonyl compounds | Good to Excellent | rsc.org |
| Ru(II)-Triazole/Phosphine | Nitro Reduction | Aromatic nitro compounds | Good to Excellent | rsc.org |
| Ir-Triazolylidene | Ketone Hydrogenation | Acetophenone | >90% | d-nb.info |
| Fe-Triazolylidene | Alkyne Dimerization | Phenylacetylene | 90% | nih.gov |
| Cu-MOF | Triazole Synthesis | Benzyl bromide, Phenylacetylene | Good to Excellent | nih.gov |
Stereoselective Synthesis Mediated by Triazole-Containing Systems
Stereoselectivity, the preferential formation of one stereoisomer over another, is a critical concept in modern synthesis, particularly in the creation of chiral molecules for pharmaceuticals. masterorganicchemistry.comddugu.ac.inslideshare.net Triazole-containing systems are adept at mediating stereoselective reactions by creating a well-defined chiral environment around a catalytic center. acs.org
This is often achieved by using chiral ligands that incorporate a triazole unit. For example, carbohydrate-functionalized triazolylidene iridium complexes have been shown to induce moderate enantiomeric excess in the hydrogenation of ketones. d-nb.info The chirality of the carbohydrate backbone is transferred to the product through the catalytic cycle. Similarly, the diastereoselective synthesis of complex heterocyclic structures like oxabicyclo[2.2.1]heptenes has been achieved using a rhodium-catalyzed reaction of N-sulfonyl-1,2,3-triazoles. acs.org
In these systems, the triazole is not merely a passive linker but an active participant in the reaction mechanism, often via the formation of α-imino metallocarbene intermediates. acs.org The predictable geometry and electronic nature of the triazole ring help to enforce a specific trajectory for the reactants, leading to high levels of stereocontrol. ethz.ch
Applications in Flow Chemistry and Scalable Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages for scalability, safety, and process control. mdpi.comeuropa.eursc.org The synthesis and application of triazoles, including 1-ethyltriazole, are well-suited to flow chemistry methodologies.
The synthesis of triazoles can involve hazardous intermediates, such as organic azides. Performing these reactions in a flow reactor minimizes the volume of hazardous material present at any given time, thereby improving safety. europa.eu Continuous flow setups have been successfully used to produce azides and subsequently react them to form triazoles on a gram scale. europa.eu
Furthermore, the scalability of reactions is a key advantage. A scalable, one-step synthesis of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole has been developed, which is a crucial intermediate for producing other functionalized triazoles. mdpi.com Such scalable methods are essential for industrial applications where large quantities of a compound are required. Flow chemistry provides a direct route to translate a laboratory-scale synthesis into a larger production process by extending the operation time or using parallel reactor lines. mit.edu The synthesis of APIs like lidocaine (B1675312) hydrochloride has been demonstrated in reconfigurable flow systems, showcasing the power of this technology for complex target synthesis. mit.edu
Strategic Applications in Medicinal Chemistry Research
1-Ethyltriazole;hydrochloride as a Privileged Scaffold in Drug Design
The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to a variety of biological targets, appearing in numerous ligands for different receptors. nih.govscielo.br The triazole ring system has earned this designation due to its widespread presence in a diverse range of clinically used drugs and bioactive molecules. nih.govnih.govufrj.br Triazole-containing drugs are employed in the treatment of a wide array of conditions, including fungal infections, cancer, viral diseases, and diabetes. researchgate.netnih.gov
The utility of the triazole scaffold stems from its intrinsic properties. It is a five-membered aromatic heterocycle containing three nitrogen atoms, which imparts a unique electronic distribution, a significant dipole moment, and the ability to act as both a hydrogen bond donor and acceptor. nih.govnih.gov These features are crucial for molecular recognition and binding to biological targets like enzymes and receptors. researchgate.net Furthermore, the triazole ring is chemically robust and stable against metabolic degradation, which is a desirable attribute for drug candidates. nih.govunimore.it Its rigid structure can also help in pre-organizing the conformation of a molecule for optimal target interaction. The ability of the triazole core to be readily functionalized allows for the creation of large libraries of compounds, further cementing its status as a privileged scaffold for drug discovery. nih.gov
Structure-Activity Relationship (SAR) Studies of Triazole Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For triazole derivatives, numerous SAR studies have been conducted to optimize their potency, selectivity, and pharmacokinetic properties. nih.govfrontiersin.orgresearchgate.net These studies typically involve systematic modifications of the substituents on the triazole ring and evaluating the resulting impact on a specific biological endpoint.
For instance, in the development of dipeptidyl peptidase IV (DPP IV) inhibitors for diabetes treatment, 3D-QSAR studies revealed key structural requirements for triazole derivatives. tandfonline.com The analysis indicated that substitutions with hydrogen bond donor groups on the N1 and N2 positions of the triazole ring enhance biological activity. tandfonline.com Similarly, for a series of 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives designed as xanthine (B1682287) oxidase inhibitors for gout treatment, SAR analysis showed that the nature and position of substituents on the phenoxy ring were critical for inhibitory activity. frontiersin.org
A summary of SAR findings for different triazole-based inhibitors is presented below:
| Target | Scaffold | Favorable Substitutions | Unfavorable Substitutions | Reference |
| DPP IV | Triazole | H-bond donor groups on N1/N2; Aliphatic side chain, -COOH group on N3. | Bulky groups on N3. | tandfonline.com |
| Tankyrase (TNKS) | 1,2,4-Triazole (B32235) | Ethoxypyridyl moiety at the 'West' position; specific South and West moieties tolerated. | Introduction of thiazoles to replace six-membered heterocycles. | acs.orgsymeres.com |
| Antimicrobial | Theophylline-1,2,4-triazole | Electron-donating (CH3) group at para position against E. coli; 3,4-dimethylphenyl against B. subtilis. | Unsubstituted phenyl ring. | frontiersin.org |
| Tau Protein Ligands | 1,2,3-Triazole Benzothiazole | Modifications based on the PBB3 core structure to improve binding properties. | (Z,Z)-isomers of butadiene linker in PBB3. | nih.gov |
These studies demonstrate that even subtle changes to the substitution pattern around the triazole core can lead to significant differences in biological activity, guiding the rational design of more effective therapeutic agents. frontiersin.orgnih.gov
Bioisosteric Replacement Strategies Involving the Triazole Moiety
Bioisosteric replacement is a widely used strategy in drug design where a specific functional group in a lead molecule is replaced by another group with similar physical or chemical properties to improve potency, selectivity, or ADME (absorption, distribution, metabolism, and excretion) characteristics. unimore.itresearchgate.net The triazole ring, particularly the 1,2,3-triazole isomer, is an excellent bioisostere for several common functional groups. nih.govunimore.it
The structural and electronic features of the 1,2,3-triazole ring allow it to effectively mimic the amide bond, a linkage that is prevalent in biological systems but often susceptible to enzymatic hydrolysis. unimore.itresearchgate.net Replacing an amide with a triazole ring can enhance the metabolic stability of a drug candidate while maintaining the necessary geometry and hydrogen bonding capabilities for target interaction. unimore.it Beyond amide bonds, triazoles have been successfully employed as bioisosteres for other functionalities. nih.gov
| Original Functional Group | Bioisosteric Replacement | Rationale and Outcome | Example Application | Reference |
| Amide Bond | 1,2,3-Triazole | Mimics topological and electronic features; increases metabolic stability. | Antibacterial agents targeting FtsZ protein. | researchgate.net |
| Ester/Lactone Moiety | 1,2,3-Triazole | Overcomes enzymatic degradation; maintains antitubulin properties. | Analogs of steganacin (B1217048) and podophyllotoxin. | unimore.it |
| Carboxylic Acid | 4-Hydroxy-1,2,3-triazole | Modulates acidity; retains interaction with target. | Ionotropic glutamate (B1630785) receptor ligands. | unimore.itnih.govacs.org |
| cis-Olefinic Bond | 1,2,3-Triazole | Conserves rigidity; eliminates undesired isomerization and in vivo degradation. | Combretastatin A-4 (CA-4) analogs. | nih.gov |
The use of a 4-hydroxy-1,2,3-triazole as a bioisostere for a carboxylic acid group in glutamate receptor ligands is a notable example. nih.govacs.org This replacement led to compounds with unprecedented selectivity among AMPA receptor subtypes, demonstrating the novel properties that can arise from such bioisosteric substitutions. nih.govacs.org
Computational Medicinal Chemistry for Lead Optimization and Target Interaction Prediction
Computational methods are indispensable tools in modern drug discovery, enabling the rapid screening of virtual libraries, prediction of compound activity, and elucidation of drug-target interactions at a molecular level. frontiersin.orgnih.gov For triazole derivatives, a range of computational techniques, including quantitative structure-activity relationship (QSAR), molecular docking, and molecular dynamics (MD) simulations, have been extensively applied for lead optimization and to predict target interactions. tandfonline.comfrontiersin.orgmdpi.com
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to build predictive models for the activity of triazole-based inhibitors. tandfonline.comfrontiersin.org These models generate contour maps that highlight regions where steric bulk, electrostatic charge, or other properties should be modified to enhance biological activity. frontiersin.org For example, a computational study on triazole derivatives as xanthine oxidase inhibitors used CoMFA and CoMSIA to build a predictive model that guided the design of new compounds with improved inhibitory potential. frontiersin.org
Molecular docking is another powerful technique used to predict the binding mode of a ligand within the active site of its target protein. mdpi.commdpi.com Docking studies on triazole-based cruzipain inhibitors revealed that the triazole ring effectively mimics a peptide bond, forming stable hydrogen bond interactions with key glycine (B1666218) residues in the enzyme's active site. mdpi.com MD simulations can further refine these binding poses and assess the stability of the ligand-protein complex over time. frontiersin.org These computational approaches not only help in understanding the molecular basis of a compound's activity but also facilitate a more rational, structure-guided approach to drug design, reducing the time and cost associated with synthesizing and testing new compounds. frontiersin.orgnih.gov
Exploration of Triazole Derivatives in Molecular Probe Development
Molecular probes are essential tools for studying biological systems, enabling the visualization, tracking, and identification of biomolecules such as proteins and nucleic acids. nih.govnih.govmdpi.com The development of these probes often relies on "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. mdpi.com This reaction is highly efficient, selective, and biocompatible, making it ideal for labeling biomolecules in complex biological environments. mdpi.com
Triazole derivatives are central to this strategy, serving as the stable linker formed during the labeling process. nih.gov Fluorescent molecular probes have been developed by functionalizing a fluorophore, such as a Safirinium dye, with either an azide (B81097) or an alkyne group. mdpi.com These probes can then be "clicked" onto a target molecule or a drug candidate that bears the complementary functional group. The resulting triazole-linked fluorescent conjugate allows for tracking and imaging through fluorescence microscopy. mdpi.com
In addition to fluorescent tags, other functional groups like biotin (B1667282) can be incorporated via triazole linkage. nih.gov Biotinylated probes are widely used for affinity-based purification and enrichment of probe-labeled targets from complex mixtures, which is a critical step in identifying the protein targets of a bioactive compound. nih.gov For example, piperidyl-1,2,3-triazole ureas have been developed as selective chemical probes for endocannabinoid biosynthesis, with biotin and alkyne derivatives synthesized to facilitate target identification. nih.gov
Contributions to Materials Science and Engineering
Integration of 1-Ethyltriazole;hydrochloride into Functional Materials Design
The 1,2,3- and 1,2,4-triazole (B32235) rings are fundamental building blocks in the design of a wide array of functional materials. ekb.egmdpi.com Their utility stems from a combination of properties inherent to the triazole core: it is an aromatic, electron-rich system with three nitrogen atoms that can act as hydrogen bond acceptors and donors, as well as effective ligands for metal ions. mdpi.com These characteristics allow for the construction of complex, functional supramolecular assemblies and polymers. ekb.eg
The introduction of an ethyl group at the N1 position, as in 1-ethyltriazole, can enhance solubility in common organic solvents, a crucial factor for material processability. smolecule.com The hydrochloride salt form further modifies its properties, notably increasing water solubility and providing a readily available proton, which is a key feature for applications in proton-conducting materials. dnu.dp.ua The design of functional materials often leverages the triazole moiety as a stable, non-hydrolyzable alternative to amide bonds, which imparts chemical robustness to the final material. mdpi.com These features make 1-ethyltriazole and its derivatives valuable components in the development of materials for electronics, catalysis, and energy storage. researchgate.net
Development of Triazole-Based Polymers and Composites
The incorporation of triazole units into polymer backbones has led to the creation of new functional polymers with unique properties. mdpi.com Polymers containing 1,2,3-triazole moieties are promising for various applications due to the ring's large dipole moment and ability to participate in hydrogen bonding and metal coordination. mdpi.com
Furthermore, dense 1,2,3-triazole polymers have been synthesized through methods like copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) polymerization. mdpi.com The resulting polymers, composed of repeating 1,4-disubstituted triazole units, exhibit higher crystallinity and melting points compared to those with mixed 1,4- and 1,5-units. mdpi.com Other research has focused on creating energetic polymers by combining triazole rings with other explosophoric groups like furazan (B8792606) and nitramine, highlighting the versatility of the triazole scaffold in high-performance materials. mdpi.comnih.gov
Role in Proton Conductors and Energy-Related Materials (e.g., Fuel Cells)
Triazole-based materials are excellent candidates for proton conductors, which are essential components in electrochemical devices like fuel cells. mpg.de The proton conductivity in these materials is often facilitated by a network of hydrogen bonds. rsc.org Unsubstituted 1,2,3-triazole itself is a good proton conductor, a property attributed to the formation of a hydrogen bond network along the N–H⋯N trajectory and its ability to self-dissociate into charged triazolium and triazolate species, which act as charge carriers. rsc.org
The use of this compound is particularly relevant in this context. The hydrochloride salt provides an extrinsic source of protons (H⁺) and chloride anions (Cl⁻), which can significantly increase the concentration of charge carriers. rsc.org Theoretical studies on the protonation of 1,2,4-triazole with hydrochloric acid confirm the formation of a stable protonated triazolium cation, which is a key step in proton transport mechanisms. dnu.dp.ua
Composites made by introducing 1,2,4-triazole into porous matrices like aluminophosphates (AlPO-5) have been shown to exhibit stable proton conductivity, especially after an initial heating cycle that removes loosely bound molecules. While imidazole-based composites sometimes show higher initial conductivity, triazole-based systems often demonstrate greater stability. The development of anhydrous (water-free) proton conductors is a major goal for creating fuel cells that can operate at temperatures above 100°C, improving efficiency and reducing catalyst poisoning. umass.edu Polymers containing tethered 1H-1,2,3-triazole moieties have achieved anhydrous proton conductivities on the order of 10⁻⁵ S/cm at 200°C. umass.edu
| Material | Conductivity (S/cm) | Temperature (°C) | Conditions | Reference |
|---|---|---|---|---|
| 1·HCl (Pt(II) complex with terpyridine-pyridine ligand) | 6.8 x 10-3 | 25 | 95% RH | rsc.org |
| Polyacrylate with 1H-1,2,3-triazole | 1.75 x 10-5 | 200 | Anhydrous | umass.edu |
| AlPO matrix with 1,2,4-triazole | ~5 x 10-7 | 140 | Anhydrous (2nd cycle) |
Applications in Organic Electronics and Optoelectronic Materials
Organic electronics is a field that utilizes carbon-based molecules and polymers to create electronic devices. wikipedia.org The performance of these devices relies on organic semiconductors, materials whose electronic properties can be tuned through chemical synthesis. epfl.ch Nitrogen-containing heterocycles, including triazoles, are important components in the design of these semiconductors. The incorporation of triazole rings can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for charge injection, transport, and light emission processes. wikipedia.org
While specific studies focusing solely on this compound in organic electronics are limited, the broader family of triazole derivatives has shown significant promise. They have been explored as components in materials for:
Organic Light-Emitting Diodes (OLEDs): Where they can be part of host materials or electron-transporting layers. 1-material.com
Organic Photovoltaics (OPVs): Triazole units can be incorporated into donor or acceptor molecules to tune the band gap and optimize light absorption. 1-material.com
Organic Field-Effect Transistors (OFETs): As the active semiconducting layer that controls current flow. wikipedia.org
A patent has described a 1,2,3-triazole-based metal-organic framework (TAMOF) as a photoactive material, demonstrating the potential of triazole linkers in optoelectronics. google.com The unique molecular orbital distribution of N-aryl triazoles makes them suitable for creating linkers that can absorb solar light, which is advantageous for photocatalysis and solar cell applications. google.com
Triazole Ligands in Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net Triazoles are highly effective ligands for building MOFs and coordination polymers due to the multiple nitrogen atoms available for coordinating with metal centers. researchgate.netresearchgate.net This coordination ability, combined with the rigidity of the triazole ring, allows for the construction of stable frameworks with high thermal and chemical stability. researchgate.net
The ethyl group in an ethyl-triazole ligand can influence the resulting framework's structure and properties. Research has documented the synthesis of a dimeric copper(II) complex, bis[μ-3-ethyl-5-(pyridin-2-yl)-1H-1,2,4-triazol-1-ido]bis[acetato(dimethylformamide)copper(II)], where the ethyl-substituted triazolate acts as a bridging ligand. researchgate.net In this structure, each copper atom is coordinated by nitrogen atoms from the triazole ring, demonstrating the effective role of substituted triazoles in forming stable, multinuclear metal complexes. researchgate.net
The versatility of the 1,2,4-triazole moiety is further highlighted in the construction of MOFs from bifunctional triazole-carboxylate ligands. acs.org These ligands can form complex structures, such as those based on triangular Cu₃(μ₃-OH) clusters, leading to materials with interesting topologies and magnetic properties. acs.org The ability to functionalize the triazole ligand allows for precise control over the final architecture and functionality of the MOF, opening up applications in gas storage, separation, and catalysis. researchgate.net
| Compound Name/Formula | Metal Ion | Triazole Ligand | Key Structural Feature | Reference |
|---|---|---|---|---|
| [Cu₂(LEt)₂(OAc)₂(dmf)₂] | Cu(II) | 3-(2-pyridyl)-5-ethyl-triazolate (LEt) | Dimeric complex with bridging ethyl-triazolate ligands. | researchgate.net |
| [Cu₃(μ₃-OH)(trgly)₃(SO₄)]·2H₂O | Cu(II) | 1,2,4-triazol-4-yl-acetic acid (trgly-H) | 2D layer built from triangular [Cu₃(μ₃-OH)] clusters. | acs.org |
| [Cu(DNBT)(ATRZ)₃]n | Cu(II) | 5,5′-dinitro-2H,2′H-3,3′-bi-1,2,4-triazole (DNBT) and 4,4′-azo-1,2,4-triazole (ATRZ) | 2D porous framework with high density and thermal stability. | mdpi.com |
| Co(atrz)Br | Co(II) | 3-amine-1H-1,2,4-triazole (Hatrz) | 2D isoreticular layer structure. | researchgate.net |
Future Research Directions and Emerging Paradigms for 1 Ethyltriazole;hydrochloride
Integration of Artificial Intelligence and Machine Learning in Triazole Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of synthetic routes for compounds like 1-Ethyltriazole;hydrochloride. researchgate.net ML algorithms can analyze vast datasets from chemical literature to predict reaction outcomes, suggest optimal conditions, and even design novel synthetic pathways that are more efficient and economical. researchgate.netresearchgate.net
For instance, quantitative structure-activity relationship (QSAR) models, powered by machine learning, are increasingly used to predict the biological activities of new compounds. frontiersin.orgfrontiersin.org An artificial neural network (ANN) could be trained on a library of triazole derivatives to predict properties, such as the inhibition efficiency of corrosion inhibitors or potential therapeutic activities, based on their molecular structure. espublisher.com This predictive power can guide the synthesis of novel derivatives of 1-ethyltriazole with enhanced functionalities. frontiersin.org Studies have shown that ML models can accurately predict various properties, from anticancer activity to solubility, with high precision. eurjchem.commdpi.com
Table 1: Application of Machine Learning Models in Predicting Triazole Properties
| Model Type | Application | Predicted Property | Potential for this compound |
|---|---|---|---|
| Artificial Neural Network (ANN) | Corrosion Inhibition | Inhibition Efficiency (IE) espublisher.com | Designing derivatives for material protection applications. |
| Particle Swarm Optimization-Support Vector Machine (PSO-SVM) | Anticancer Drug Discovery | Histone Deacetylase (HDAC) Inhibition frontiersin.org | Screening for potential therapeutic uses. |
| K-Nearest Neighbors (KNN) | Analytical Characterization | Solubility and Physicochemical properties eurjchem.com | Optimizing purification and formulation processes. |
By applying these models, researchers can significantly reduce the number of "trial-and-error" experiments, accelerating the development timeline for new applications of this compound. mdpi.com
Exploration of Novel Reaction Spaces for Triazole Synthesis
Future research will increasingly move beyond traditional batch reactors to explore novel reaction environments that offer superior control, efficiency, and safety. Continuous flow chemistry and microfluidics are at the forefront of this shift. researchgate.netacs.org
Flow reactors enable precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields, better selectivity, and accelerated reaction rates. researchgate.netrsc.org For the synthesis of triazoles, flow chemistry allows for the safe use of potentially hazardous intermediates, like organic azides, and can facilitate reactions under superheated conditions that would be risky in batch processing. acs.orgrsc.org This approach has been successfully used to synthesize complex pharmaceutical molecules containing a triazole core. researchgate.net
The combination of flow systems with other enabling technologies, such as ultrasound irradiation, has been shown to greatly facilitate copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of triazole synthesis. rsc.org Such a synergistic approach could be adapted for the synthesis of this compound, potentially leading to a more efficient and scalable production method. rsc.org
Interdisciplinary Approaches in Triazole-Mediated Chemical Biology
The 1,2,3-triazole ring is a key player in bioorthogonal chemistry, a field that involves chemical reactions that can be performed inside living systems without interfering with native biochemical processes. rsc.orgacs.org The triazole linkage, typically formed via the CuAAC "click reaction," is valued for its stability and its ability to act as a rigid linker connecting different molecular fragments. nih.gov
Future research on this compound could explore its use as a building block in creating complex biomolecules. By functionalizing the 1-ethyltriazole core, it could be incorporated into probes for imaging biological processes or used in the in-situ synthesis of therapeutic agents. acs.orgnih.gov The triazole unit is considered a valuable pharmacophore that is resistant to hydrolysis and can mimic the structure of an amide bond, a common feature in peptides and proteins. nih.gov
This interdisciplinary approach, fostering collaboration between synthetic chemists, biochemists, and pharmacologists, is crucial for understanding the structure-activity relationships that govern the biological effects of triazole derivatives and for developing novel therapeutic and diagnostic tools. tandfonline.comresearchgate.net The unique properties of the triazole ring, including its ability to participate in hydrogen bonding and various π-interactions, make it an attractive scaffold for designing molecules that can interact with biological targets like proteins and nucleic acids. mdpi.com
Sustainable and Green Chemistry Methodologies for Triazole Synthesis
The principles of green chemistry are becoming central to the synthesis of all chemical compounds, including triazoles. rsc.org Future research will focus on developing synthetic routes for this compound that are more environmentally benign. Key areas of focus include the use of green solvents, the development of catalyst-free or recyclable catalyst systems, and the improvement of atom economy. rsc.orgconsensus.app
Water is an ideal green solvent due to its low cost, non-toxicity, and abundance. rsc.org Methods for synthesizing 1,2,3-triazoles in water, sometimes promoted by visible light, have been developed, offering high yields and the ability to recycle the catalyst and solvent. consensus.app Other sustainable solvents like glycerol (B35011) and biodegradable options such as Cyrene™ are also being explored. consensus.appnih.gov Using Cyrene™ allows for product isolation by simple precipitation in water, which eliminates the need for extractions with organic solvents and minimizes waste. nih.gov
Improving atom economy—the measure of how many atoms from the reactants are incorporated into the final product—is another critical goal. jocpr.com The CuAAC reaction is noted for its high atom economy. jocpr.com Further advancements, such as electrochemical methods, can offer even more sustainable pathways by avoiding bulk reagents and operating at room temperature. organic-chemistry.orgacs.orgnih.gov These electrochemical syntheses can be highly atom-economic and produce minimal chemical waste, representing a cost-effective and sustainable approach for producing triazole derivatives. organic-chemistry.org
Advanced Characterization Techniques for In Situ Monitoring of Triazole Reactions
Understanding reaction mechanisms is key to optimizing chemical processes. Advanced characterization techniques that allow for in situ or operando monitoring are providing unprecedented insights into the dynamics of triazole synthesis. kit.edu These methods observe the reaction as it happens, tracking the formation of intermediates and products in real-time. chimia.ch
For example, in situ Raman spectroscopy has been used to monitor the mechanochemical (solvent-free) synthesis of triazoles, revealing the direct transformation of reactants to products and the role of the copper catalyst. beilstein-journals.orgresearchgate.net Liquid-cell transmission electron microscopy (LCTEM) allows for the direct observation of the nucleation and growth of metal-organic nanotubes formed from triazole ligands and silver ions, showing how reaction conditions affect the formation pathways at the nanoscale. nih.gov
Furthermore, benchtop Nuclear Magnetic Resonance (NMR) spectroscopy, enhanced by techniques like Signal Amplification By Reversible Exchange (SABRE), can monitor reactions at very low concentrations. acs.org This enables the detection of transient intermediates and provides detailed mechanistic information about click reactions like CuAAC and strain-promoted azide-alkyne cycloaddition (SPAAC). acs.org Applying these advanced analytical tools to the synthesis of this compound would enable a deeper understanding of its formation, leading to more rational process optimization and control. youtube.com
Q & A
Q. How can researchers optimize the synthesis of 1-ethyltriazole hydrochloride using factorial design?
Factorial design is a statistical approach to systematically evaluate the effects of reaction parameters (e.g., temperature, molar ratios, solvent composition) on yield and purity. For example, a 2³ factorial design could test three variables at two levels each, with response surface methodology (RSM) to identify optimal conditions. This method reduces experimental runs while maximizing data output, as demonstrated in hydroxyzine hydrochloride tablet optimization . Post-synthesis, validate purity using HPLC or NMR and correlate results with design predictions.
Q. What analytical methods are recommended for quantifying 1-ethyltriazole hydrochloride in formulations?
Reverse-phase HPLC with UV detection (e.g., 207 nm) is widely used for hydrochlorides. A mobile phase of phosphate buffer and methanol (70:30 v/v) at 1 mL/min flow rate ensures separation, as shown for clonidine hydrochloride . For rapid screening, TLC with silica gel plates and a solvent system like diethyl ether/diethylamine (39:1) can resolve impurities, as applied to flurazepam hydrochloride . Calibration curves (linear range: 1–10 µg/mL) should be validated for accuracy (recovery ≥98%) and precision (RSD ≤2%).
Q. How should 1-ethyltriazole hydrochloride solutions be stored to maintain stability?
Store lyophilized powder at 4°C in airtight, light-protected containers. For aqueous solutions, avoid repeated freeze-thaw cycles; aliquot and store at -20°C for ≤1 month. Stability studies under varying pH (3–9) and temperature (25–60°C) can identify degradation pathways, similar to protocols for pyridoxine hydrochloride . Monitor degradation via HPLC or spectrophotometry.
Q. What solubility-enhancing strategies are effective for 1-ethyltriazole hydrochloride in hydrophilic matrices?
Co-solvents (e.g., ethanol, PEG 400), cyclodextrin complexation, or viscosity-reducing excipients (e.g., benzenesulfonic acid) improve solubility. For example, pyridoxine hydrochloride formulations use thiamine derivatives to reduce viscosity . Conduct solubility assays in biorelevant media (e.g., simulated gastric fluid) to assess practical applicability.
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 1-ethyltriazole hydrochloride in biological systems?
Density functional theory (DFT) calculates electron density, HOMO/LUMO gaps, and binding affinities to targets like enzymes or receptors. PubChem’s structural data for imidazole derivatives (e.g., 2-hydrazinyl-4,5-dihydro-1H-imidazole hydrochloride) provides baseline parameters for docking studies . Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) and correlate with molecular dynamics simulations.
Q. How do researchers resolve contradictory data between HPLC and spectrophotometric analyses?
Orthogonal methods (e.g., NMR, LC-MS) confirm compound identity and purity. For instance, clonidine hydrochloride studies compared HPLC with acid dye spectrophotometry, identifying interference from matrix components . Cross-validate using spike-recovery experiments and assess method robustness via ICH guidelines (e.g., Q2(R1)).
Q. What in vitro models are suitable for evaluating 1-ethyltriazole hydrochloride’s cytotoxicity and therapeutic potential?
Use immortalized cell lines (e.g., HEK-293, HepG2) for preliminary toxicity screening (IC₅₀ via MTT assay). For targeted applications (e.g., antimicrobial activity), employ biofilm models or 3D tumor spheroids. Reference safety data sheets (SDS) for handling precautions, as chlorpromazine hydrochloride requires PPE due to acute toxicity (oral LD₅₀: 145 mg/kg) .
Q. How does polymorphism impact the formulation of 1-ethyltriazole hydrochloride?
Differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) identify polymorphic forms. For prasugrel hydrochloride, DSC revealed melting points and crystallinity changes in nanosuspensions . Optimize crystallization conditions (e.g., solvent anti-solvent ratios) to stabilize the desired polymorph.
Q. What experimental designs are used to optimize hydrogel delivery systems for 1-ethyltriazole hydrochloride?
A Box-Behnken design evaluates polymer concentration, crosslinker ratio, and drug loading. For metformin hydrochloride hydrogels, this approach optimized swelling index and release kinetics . Validate using in vivo burn models to assess bioavailability and wound healing efficacy.
Q. How is the environmental toxicity of 1-ethyltriazole hydrochloride assessed?
Follow OECD guidelines for aquatic toxicity testing (e.g., Daphnia magna acute toxicity). Chlorpromazine hydrochloride’s chronic aquatic toxicity (H412) underscores the need for biodegradation studies. Use LC-MS/MS to quantify environmental persistence and bioaccumulation factors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
